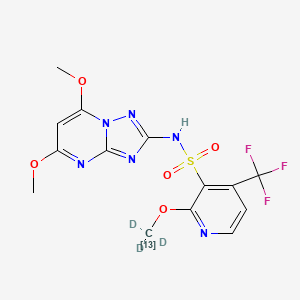
AL-GDa62
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AL-GDa62 is a synthetic compound that has garnered significant attention in the field of medicinal chemistry. It is particularly noted for its potential as a synthetic lethal lead for the treatment of aggressive malignancies such as diffuse gastric cancer and lobular breast cancer. These cancers are often associated with inactivating mutations in the tumor suppressor gene CDH1 .
Métodos De Preparación
The synthesis of AL-GDa62 involves the optimization of a lead compound known as SLEC-11. In total, 63 analogues were synthesized and tested for their synthetic lethal activity toward isogenic mammary epithelial CDH1-deficient cells. Among these, this compound was found to be four times more potent and selective than the original lead compound .
Análisis De Reacciones Químicas
AL-GDa62 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
AL-GDa62 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying synthetic lethal interactions.
Biology: It is used to investigate the role of CDH1 in cell apoptosis and cancer progression.
Medicine: It has potential therapeutic applications in the treatment of diffuse gastric cancer and lobular breast cancer.
Industry: It can be used in the development of new drugs targeting synthetic lethal vulnerabilities
Mecanismo De Acción
The mechanism of action of AL-GDa62 involves the inhibition of specific proteins such as TCOF1, ARPC5, and UBC9. This inhibition leads to the induction of apoptosis in CDH1-deficient cells. Additionally, this compound inhibits SUMOylation at low micromolar concentrations, further contributing to its synthetic lethal effects .
Comparación Con Compuestos Similares
AL-GDa62 is unique in its potency and selectivity compared to other similar compounds. It is four times more potent and selective than the original lead compound SLEC-11. Other similar compounds include various analogues synthesized during the optimization process, but this compound stands out due to its superior efficacy and selectivity .
Propiedades
Fórmula molecular |
C24H28FN3O |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-2-methyl-6-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine |
InChI |
InChI=1S/C24H28FN3O/c1-18-15-24(26-17-19-5-7-20(25)8-6-19)22-16-21(9-10-23(22)27-18)29-14-4-13-28-11-2-3-12-28/h5-10,15-16H,2-4,11-14,17H2,1H3,(H,26,27) |
Clave InChI |
BULOKVUWCOMRHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)OCCCN3CCCC3)NCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)








![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
